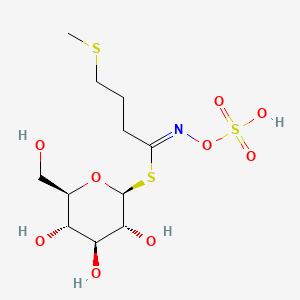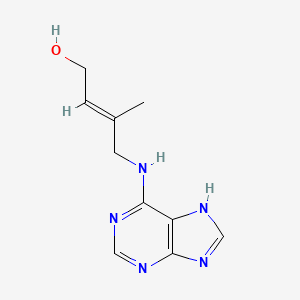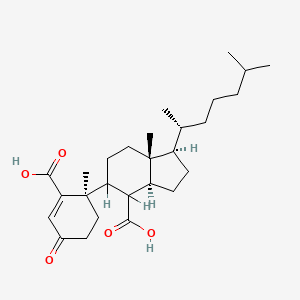
Mangostenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mangostenol belongs to the class of organic compounds known as 8-prenylated xanthones. These are organic compounds containing a C5-isoprenoid group linked to a xanthone moiety at the 8-position. Xanthone is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring that carries a ketone group. Mangostenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, mangostenol is primarily located in the membrane (predicted from logP). Outside of the human body, mangostenol can be found in fruits and purple mangosteen. This makes mangostenol a potential biomarker for the consumption of these food products.
Scientific Research Applications
Antioxidant Properties
Mangosteen pericarp extracts contain phenolic acids, effective in preventing oxidative stress. High-performance liquid chromatography demonstrated the potent antioxidant and free radical scavenging capabilities of these extracts, highlighting their potential as nutrients for health promotion (Zarena & Sankar, 2012). Additionally, mangosteen peel extract, rich in phenolic acids and flavonoids, has been recognized for its antioxidant properties and potential applications in food, pharmaceutical, and cosmetic products (Suttirak & Manurakchinakorn, 2014).
Anti-Cancer Activities
Mangosteen-derived polyphenolic xanthones, including α-Mangostin, demonstrate anti-cancer activities. They induce apoptosis and inhibit proliferation in cancer cells, targeting multiple signaling pathways involved in cell cycle modulation and apoptosis (Li, Thomas, & Johnson, 2013). Furthermore, α-Mangostin has shown promising effects in reducing tumor growth and lymph node metastasis in mammary cancer models, offering potential for breast cancer chemoprevention and treatment (Shibata et al., 2011).
Anti-Microbial and Anti-Inflammatory Applications
Extracts from mangosteen bark and fruit pericarp exhibit strong bacteriostatic and bactericidal effects against various Gram-positive bacteria, suggesting their potential as low-cost processing aids or sanitizers in the food industry (Palakawong, Sophanodora, Toivonen, & Delaquis, 2013). Procyanidin B2 from mangosteen pericarp demonstrates anti-inflammatory properties through lipopolysaccharide (LPS) binding and neutralization, highlighting its potential in developing antiendotoxin agents (Zheng, Yang, Lu, & Chen, 2021).
Role in Health Promotion
Mangosteen and its constituents, such as xanthones, have exhibited diverse biological activities including anti-oxidant, anti-inflammatory, anti-allergy, and anti-cancer effects, making it a beneficial dietary supplement for overall human health (Karim & Tangpong, 2018).
properties
CAS RN |
437711-43-8 |
|---|---|
Molecular Formula |
C24H26O7 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1,3,6-trihydroxy-2-(2-hydroxy-3-methylbut-3-enyl)-7-methoxy-8-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C24H26O7/c1-11(2)6-7-13-20-18(10-17(27)24(13)30-5)31-19-9-16(26)14(8-15(25)12(3)4)22(28)21(19)23(20)29/h6,9-10,15,25-28H,3,7-8H2,1-2,4-5H3 |
InChI Key |
ATOPEAUOJODWMN-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CC(C(=C)C)O)O)O)OC)C |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CC(C(=C)C)O)O)O)OC)C |
melting_point |
157-159°C |
physical_description |
Solid |
synonyms |
mangostenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



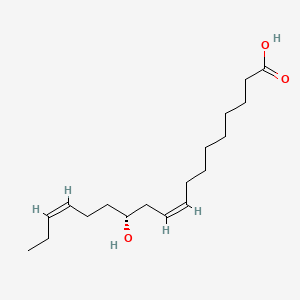
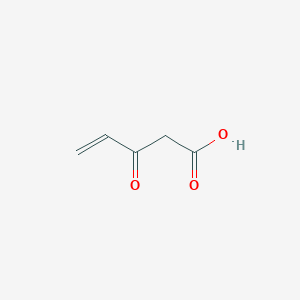
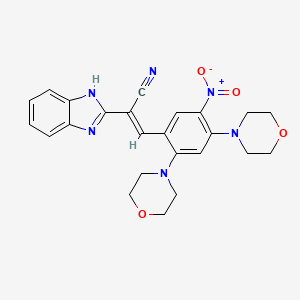

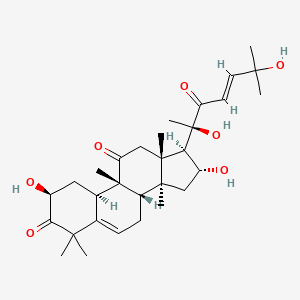


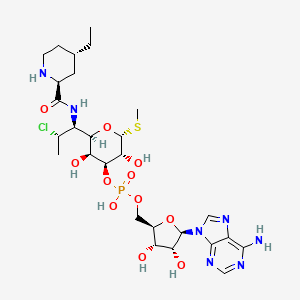

![1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea](/img/structure/B1238694.png)
